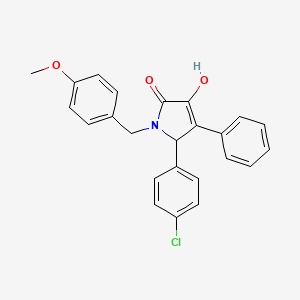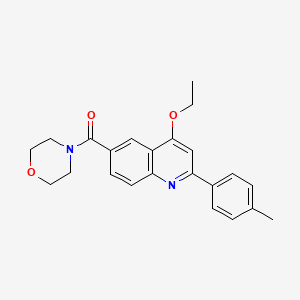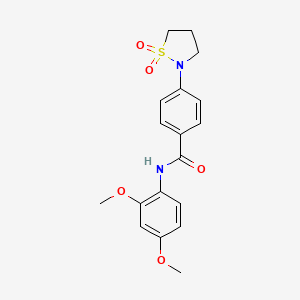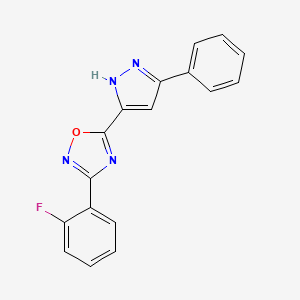
5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by sequential reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various alcohol derivatives.
Aplicaciones Científicas De Investigación
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used to study various biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl derivatives: These compounds share a similar structure and may have comparable biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring often exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H20ClNO3 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20ClNO3/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3 |
Clave InChI |
WMXWCTSEIBWAOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974260.png)
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B14974268.png)

![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide](/img/structure/B14974301.png)


![5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B14974314.png)
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide](/img/structure/B14974323.png)


![2-(3,4-Dimethylphenyl)-4-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B14974351.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14974354.png)

![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B14974370.png)
